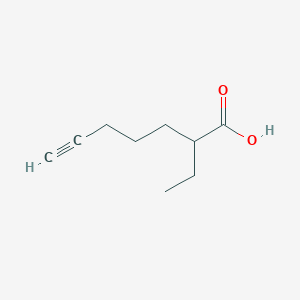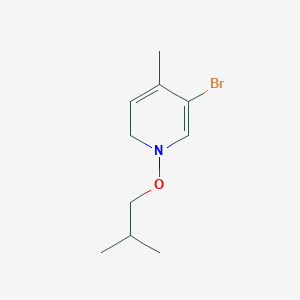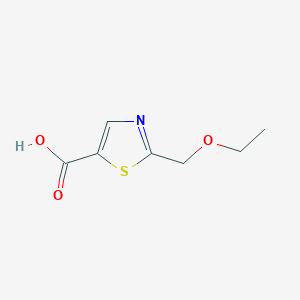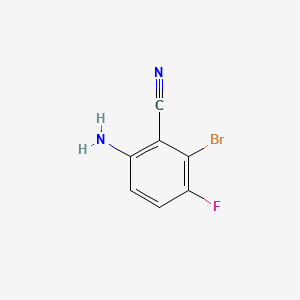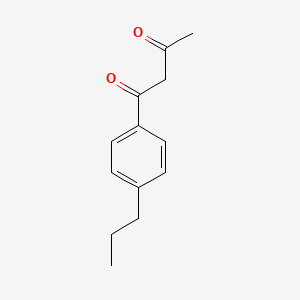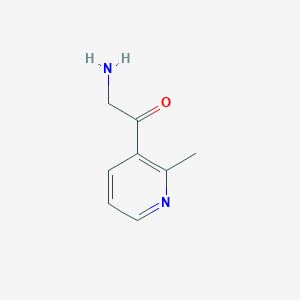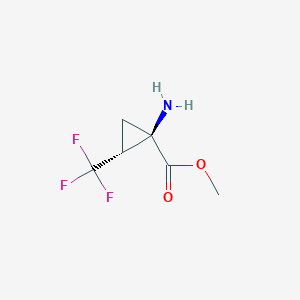
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- React the pyrazole intermediate with ethylene oxide or ethylene glycol under basic conditions (e.g., sodium hydroxide) to introduce the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol may involve optimized versions of the above synthetic routes. Large-scale production typically requires efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.
-
Step 1: Formation of the Pyrazole Ring
- React hydrazine hydrate with 3-methyl-2-butanone in the presence of an acid catalyst (e.g., hydrochloric acid) to form the intermediate hydrazone.
- Cyclize the hydrazone by heating it with an appropriate acid or base to form the pyrazole ring.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetaldehyde or 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethanamine.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent or a modulator of biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Therapeutic Effects: The compound may target specific molecular pathways involved in disease processes, such as cancer cell proliferation or inflammation, leading to therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethanamine: Similar structure but with an ethanamine moiety instead of ethan-1-ol.
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of ethan-1-ol.
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)acetaldehyde: Similar structure but with an acetaldehyde moiety instead of ethan-1-ol.
Uniqueness
2-(5-Amino-3-(3-methylbutan-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethan-1-ol moiety allows for specific interactions and reactions that are not possible with similar compounds, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C10H19N3O |
|---|---|
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
2-[5-amino-3-(3-methylbutan-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H19N3O/c1-7(2)8(3)9-6-10(11)13(12-9)4-5-14/h6-8,14H,4-5,11H2,1-3H3 |
Clé InChI |
UCKDKYUKBBZBSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C1=NN(C(=C1)N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)


